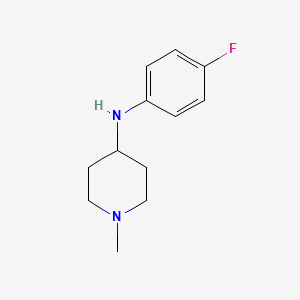![molecular formula C14H17NO4 B6152359 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid CAS No. 1285690-85-8](/img/no-structure.png)
3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid: is an organic compound with the molecular formula C14H17NO4 It is characterized by a benzoic acid moiety substituted with a 2-hydroxycyclohexylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with phosgene or a suitable carbamoyl chloride under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 2-position of the cyclohexyl ring.
Coupling with Benzoic Acid: The final step involves coupling the hydroxylated carbamoyl intermediate with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, and alkyl halides for alkylation.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
科学研究应用
Chemistry: 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It enhances the mechanical properties and stability of these materials.
作用机制
The mechanism of action of 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their conformation. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- 3-[(2-hydroxycyclohexyl)carbamoyl]phenylacetic acid
- 3-[(2-hydroxycyclohexyl)carbamoyl]benzamide
- 3-[(2-hydroxycyclohexyl)carbamoyl]benzenesulfonic acid
Comparison: 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid is unique due to the presence of both a hydroxyl group and a carbamoyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced solubility and reactivity, making it a versatile compound for various applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid involves the reaction of 2-hydroxycyclohexylamine with 3-bromo-4-fluorobenzoic acid, followed by hydrolysis of the resulting amide intermediate.", "Starting Materials": [ "2-hydroxycyclohexylamine", "3-bromo-4-fluorobenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxycyclohexylamine (1.0 eq) in ethyl acetate and add 3-bromo-4-fluorobenzoic acid (1.0 eq) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Acidify the aqueous layer with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid as a white solid." ] } | |
CAS 编号 |
1285690-85-8 |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO4/c16-12-7-2-1-6-11(12)15-13(17)9-4-3-5-10(8-9)14(18)19/h3-5,8,11-12,16H,1-2,6-7H2,(H,15,17)(H,18,19) |
InChI 键 |
DCNHBIIFRMKENY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)C(=O)O)O |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



